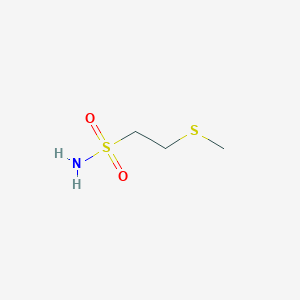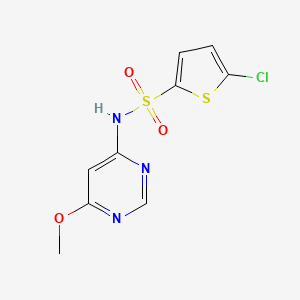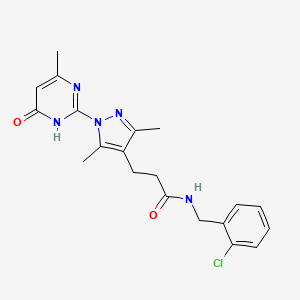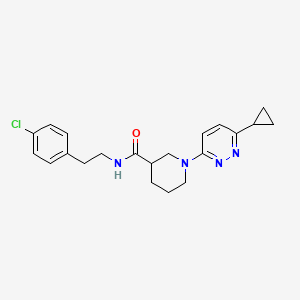
2-Methylsulfanylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Transport and Environmental Impact
- Soil Transport Characteristics : Chlorsulfuron, a related compound, shows significant soil persistence, leading to interest in its mobility in agricultural soils. Research has aimed to determine the transport characteristics of chlorsulfuron in various soil conditions (Veeh et al., 1994).
Medical and Pharmacological Applications
- Carbonic Anhydrase Inhibition : Sulfonamides incorporating triazine moieties, similar in structure to 2-Methylsulfanylethanesulfonamide, have been found effective in inhibiting carbonic anhydrase isozymes. This inhibition has potential applications in unconventional anticancer strategies, particularly in treating renal cell carcinoma (Garaj et al., 2004).
- Anti-Helicobacter pylori Agents : Derivatives of benzimidazole related to 2-Methylsulfanylethanesulfonamide have been developed as potent and selective agents against the gastric pathogen Helicobacter pylori, showing promise as novel anti-H. pylori agents (Carcanague et al., 2002).
Agricultural and Herbicidal Research
- Herbicide Metabolism in Plants : The metabolism of chlorsulfuron, a compound related to 2-Methylsulfanylethanesulfonamide, in crops like wheat, oats, and barley, plays a significant role in the herbicide's selectivity for small grains. These plants can metabolize chlorsulfuron to an inactive product, which is crucial for its use in agriculture (Sweetser et al., 1982).
Chemical and Material Science Applications
- Electrochemical Copolymerization : Research on the copolymerization of aniline with sulfonic acids, including compounds structurally similar to 2-Methylsulfanylethanesulfonamide, has led to the development of soluble and electrically conductive copolymers. These materials have potential applications in electronics and materials science (Şahin et al., 2002).
Antimicrobial Research
- Antimicrobial Activity : Methylsulfanyl-triazoloquinazoline derivatives, structurally related to 2-Methylsulfanylethanesulfonamide, have been studied for their antimicrobial activity against various bacteria and fungi, indicating potential applications in combating microbial infections (Awad & Alomar, 2014).
properties
IUPAC Name |
2-methylsulfanylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXLHUKELDKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)ethane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)




![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
